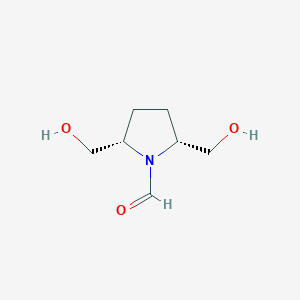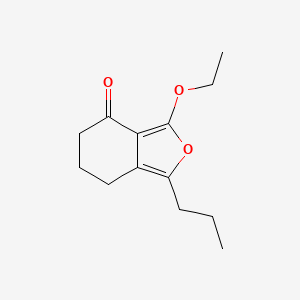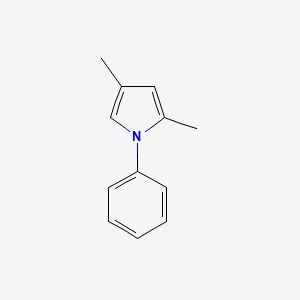
2,4-Dimethyl-1-phenylpyrrole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,4-Dimethyl-1-phenylpyrrole is an organic compound with the molecular formula C12H13N. It belongs to the pyrrole family, which is a class of heterocyclic aromatic organic compounds. Pyrroles are known for their significant roles in various biological and chemical processes. The presence of methyl groups at the 2 and 4 positions, along with a phenyl group at the 1 position, gives this compound unique chemical properties and reactivity.
准备方法
Synthetic Routes and Reaction Conditions
One common method for synthesizing 2,4-Dimethyl-1-phenylpyrrole involves the Paal-Knorr synthesis. This method typically uses 2,5-dimethoxytetrahydrofuran and aniline as starting materials. The reaction is catalyzed by iron (III) chloride in water, resulting in the formation of the desired pyrrole derivative under mild conditions .
Another approach involves the condensation of acetophenone oxime with acetylene in the presence of potassium hydroxide and dimethyl sulfoxide (DMSO) at elevated temperatures. This method provides a high yield of 2-phenylpyrrole, which can be further methylated to obtain this compound .
Industrial Production Methods
Industrial production of this compound often employs large-scale versions of the aforementioned synthetic routes. The Paal-Knorr synthesis is favored due to its simplicity and high yield. The reaction conditions are optimized to ensure maximum efficiency and minimal by-products.
化学反应分析
Types of Reactions
2,4-Dimethyl-1-phenylpyrrole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding pyrrole oxides.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield reduced pyrrole derivatives.
Substitution: Electrophilic substitution reactions are common, where the phenyl group can be substituted with various electrophiles like halogens or nitro groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Pyrrole oxides.
Reduction: Reduced pyrrole derivatives.
Substitution: Halogenated or nitro-substituted pyrroles.
科学研究应用
2,4-Dimethyl-1-phenylpyrrole has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and polymers.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in designing molecules with therapeutic properties.
Industry: Utilized in the production of conductive polymers and materials with unique electrical properties.
作用机制
The mechanism of action of 2,4-Dimethyl-1-phenylpyrrole involves its interaction with various molecular targets. In biological systems, it can interact with enzymes and receptors, leading to changes in cellular processes. For example, it may inhibit specific enzymes involved in microbial growth, thereby exhibiting antimicrobial properties . The exact molecular pathways and targets can vary depending on the specific application and context.
相似化合物的比较
Similar Compounds
2-Phenylpyrrole: Lacks the methyl groups at the 2 and 4 positions, resulting in different chemical reactivity and properties.
2,5-Dimethyl-1-phenylpyrrole: Similar structure but with methyl groups at the 2 and 5 positions, leading to variations in steric and electronic effects.
Uniqueness
2,4-Dimethyl-1-phenylpyrrole is unique due to the specific positioning of the methyl groups, which influences its chemical reactivity and interactions with other molecules. This unique structure makes it valuable in various research and industrial applications.
属性
CAS 编号 |
50691-37-7 |
|---|---|
分子式 |
C12H13N |
分子量 |
171.24 g/mol |
IUPAC 名称 |
2,4-dimethyl-1-phenylpyrrole |
InChI |
InChI=1S/C12H13N/c1-10-8-11(2)13(9-10)12-6-4-3-5-7-12/h3-9H,1-2H3 |
InChI 键 |
JRQPYISLQCPHBA-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=CN1C2=CC=CC=C2)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


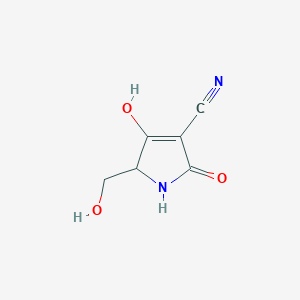

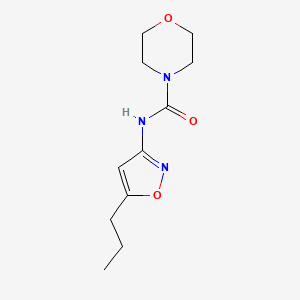
![Ethanethioic acid, S-[2-oxo-2-(1H-pyrrol-2-yl)ethyl] ester](/img/structure/B12882609.png)
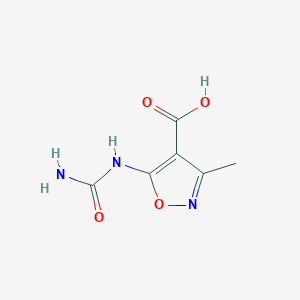
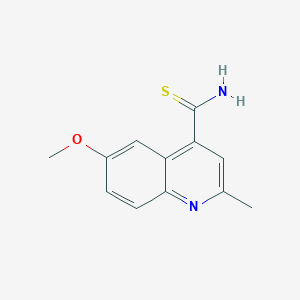
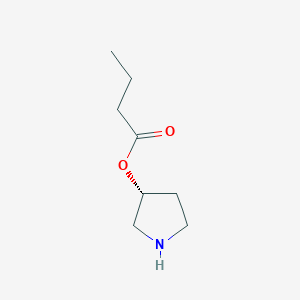
![1-[5-(Diethylamino)-2,4-dimethyl-4,5-dihydrofuran-3-yl]ethan-1-one](/img/structure/B12882630.png)
![[4-(Dimethylamino)phenyl]acetonitrile](/img/structure/B12882650.png)


![(3AR,6AR)-Tert-butyl 5-oxohexahydropyrrolo[3,2-B]pyrrole-1(2H)-carboxylate](/img/structure/B12882661.png)
